(4S)-4-[[(2S)-2-Acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid (4S)-4-[[(2S)-2-Acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 136849-68-8
VCID: VC0139132
InChI: InChI=1S/C48H79N13O13/c1-8-10-18-32(58-44(71)34(21-22-37(65)66)60-46(73)38(26(3)4)55-29(7)63)43(70)59-33(19-11-9-2)45(72)61-39(28(6)62)47(74)54-27(5)41(68)57-31(20-15-23-52-48(50)51)42(69)53-25-36(64)56-35(40(49)67)24-30-16-13-12-14-17-30/h12-14,16-17,26-28,31-35,38-39,62H,8-11,15,18-25H2,1-7H3,(H2,49,67)(H,53,69)(H,54,74)(H,55,63)(H,56,64)(H,57,68)(H,58,71)(H,59,70)(H,60,73)(H,61,72)(H,65,66)(H4,50,51,52)/t27-,28+,31-,32-,33-,34-,35-,38-,39-/m0/s1
SMILES: CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Molecular Formula: C48H79N13O13
Molecular Weight: 1046.2 g/mol

(4S)-4-[[(2S)-2-Acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

CAS No.: 136849-68-8

Main Products

VCID: VC0139132

Molecular Formula: C48H79N13O13

Molecular Weight: 1046.2 g/mol

(4S)-4-[[(2S)-2-Acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid - 136849-68-8

CAS No. 136849-68-8
Product Name (4S)-4-[[(2S)-2-Acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Molecular Formula C48H79N13O13
Molecular Weight 1046.2 g/mol
IUPAC Name (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C48H79N13O13/c1-8-10-18-32(58-44(71)34(21-22-37(65)66)60-46(73)38(26(3)4)55-29(7)63)43(70)59-33(19-11-9-2)45(72)61-39(28(6)62)47(74)54-27(5)41(68)57-31(20-15-23-52-48(50)51)42(69)53-25-36(64)56-35(40(49)67)24-30-16-13-12-14-17-30/h12-14,16-17,26-28,31-35,38-39,62H,8-11,15,18-25H2,1-7H3,(H2,49,67)(H,53,69)(H,54,74)(H,55,63)(H,56,64)(H,57,68)(H,58,71)(H,59,70)(H,60,73)(H,61,72)(H,65,66)(H4,50,51,52)/t27-,28+,31-,32-,33-,34-,35-,38-,39-/m0/s1
Standard InChIKey BZSALXKCVOJCJJ-IPEMHBBOSA-N
Isomeric SMILES CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C
SMILES CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Canonical SMILES CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Sequence VEXXTARGF
Synonyms allatotropin (5-13), N-acetylVal-Nle(7,8)-
allatotropin (5-13), N-acetylvalyl-norleucine(7,8)-
ATAA
N-acetyl-Val-Glu-Nle-Nle-Thr-Ala-Arg-Gly-Phe-NH2
N-acetylVal-Nle(7,8)-allatotropin (5-13)
PubChem Compound 195836
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator